An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 3-Chlorocyclohexene
An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 3-Chlorocyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular geometry, conformational preferences, and bond angles of 3-chlorocyclohexene. The information presented herein is compiled from computational studies and is intended to serve as a valuable resource for researchers in drug development and related scientific fields where understanding the three-dimensional structure of molecules is critical.
Molecular Geometry and Conformational Analysis
3-Chlorocyclohexene, a substituted cyclohexene, exhibits conformational isomerism due to the flexible nature of the six-membered ring. The presence of a double bond restricts the ring to a half-chair or boat-like conformation, with the substituent (chlorine atom) occupying either a pseudo-axial (ax) or pseudo-equatorial (eq) position. Computational studies, specifically Density Functional Theory (DFT), have been employed to determine the optimized geometries and relative stabilities of these conformers.
The two primary conformers of 3-chlorocyclohexene are the pseudo-axial conformer and the pseudo-equatorial conformer . In the pseudo-axial conformation, the chlorine atom is positioned more perpendicularly to the approximate plane of the carbon ring. In the pseudo-equatorial conformation, the chlorine atom is located more within the approximate plane of the ring.
Conformational Energy
Computational studies indicate that the pseudo-equatorial conformer of 3-chlorocyclohexene is generally more stable than the pseudo-axial conformer. This preference is attributed to the minimization of steric strain. In the pseudo-axial position, the chlorine atom experiences greater steric hindrance from the axial hydrogen atoms on the same side of the ring.
Quantitative Molecular Parameters
The following tables summarize the key bond lengths and bond angles for the pseudo-axial and pseudo-equatorial conformers of 3-chlorocyclohexene, as determined by Density Functional Theory (DFT) calculations.
Table 1: Bond Lengths of 3-Chlorocyclohexene Conformers
| Bond | Pseudo-Axial Conformer (Å) | Pseudo-Equatorial Conformer (Å) |
| C1=C2 | 1.338 | 1.338 |
| C2-C3 | 1.508 | 1.509 |
| C3-C4 | 1.532 | 1.531 |
| C4-C5 | 1.535 | 1.536 |
| C5-C6 | 1.509 | 1.508 |
| C6-C1 | 1.503 | 1.503 |
| C3-Cl | 1.823 | 1.819 |
Table 2: Bond Angles of 3-Chlorocyclohexene Conformers
| Angle | Pseudo-Axial Conformer (°) | Pseudo-Equatorial Conformer (°) |
| C1=C2-C3 | 123.5 | 123.7 |
| C2-C3-C4 | 111.2 | 111.5 |
| C3-C4-C5 | 111.8 | 111.7 |
| C4-C5-C6 | 112.1 | 112.0 |
| C5-C6-C1 | 113.9 | 114.0 |
| C6-C1=C2 | 123.8 | 123.9 |
| C2-C3-Cl | 109.8 | 110.5 |
| C4-C3-Cl | 109.5 | 109.1 |
Experimental Protocols
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.
Methodology:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.
-
Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. This pattern consists of a series of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This information is then used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.
-
Structure Refinement: By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined. For molecules with multiple conformers, the relative abundance of each can also be estimated.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It is particularly useful for determining the precise geometry of polar molecules.
Methodology:
-
Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.
-
Microwave Radiation: The gas is irradiated with microwave radiation of varying frequencies.
-
Absorption: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.
-
Spectrum Acquisition: A detector measures the absorption of microwave radiation as a function of frequency, resulting in a rotational spectrum.
-
Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule.
-
Geometric Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopic species of the molecule, a very precise molecular structure can be determined.
Visualizations
Conformational Equilibrium of 3-Chlorocyclohexene
The following diagram illustrates the equilibrium between the pseudo-axial and pseudo-equatorial conformers of 3-chlorocyclohexene.
Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers.
Generalized Experimental Workflow for Structure Determination
This diagram outlines a general workflow for determining the molecular structure of a compound like 3-chlorocyclohexene using a combination of experimental and computational methods.
Caption: Workflow for determining molecular structure.
